molecular formula C42H50N8O14 B1193446 PZ-285

PZ-285

Cat. No.: B1193446
M. Wt: 890.904
InChI Key: PURPDMVLMICIQP-GIEDQAFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PZ-285 (CAS No. 52851-41-9) is a heterocyclic organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol. It features a fused bicyclic aromatic structure, as indicated by its InChI Key YZMVLKJJJCMVGX-UHFFFAOYSA-N . Key physicochemical properties include a TPSA (Topological Polar Surface Area) of 46.33 Ų, Log Po/w (octanol-water partition coefficient) of 1.46, and moderate aqueous solubility (Log S = -2.41). Its synthesis typically involves cyclocondensation reactions using β-keto acids and indole derivatives under controlled conditions, achieving yields up to 51% in dimethylformamide (DMF) .

Its Brenk drug-likeness score (0.78) and lead-likeness (compliance with Lipinski’s rules) suggest suitability for further pharmacological optimization .

Properties

Molecular Formula

C42H50N8O14

Molecular Weight

890.904

IUPAC Name

N/A

InChI

InChI=1S/C42H50N8O14/c1-37(53-7)39(3,55-9)61-25-23(59-37)31-44-29-21-19(15-17-51)13-14-20(16-18-52)22(21)30(43-29)45-32-24-26(62-40(4,56-10)38(2,54-8)60-24)34(47-32)49-36-28-27(35(50-36)48-33(25)46-31)63-41(5,57-11)42(6,58-12)64-28/h13-14,51-52H,15-18H2,1-12H3,(H2,43,44,45,46,47,48,49,50)/t37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

PURPDMVLMICIQP-GIEDQAFWSA-N

SMILES

C[C@@]([C@](C)(OC)O1)(OC)OC(/C2=N/C3=N/C(C4=C3O[C@@](C)(OC)[C@](C)(OC)O4)=N\5)=C1/C(N2)=N/C(C6=C/7C(CCO)=CC=C6CCO)=NC7=N/C8=C(O[C@@](C)(OC)[C@](C)(OC)O9)C9=C5N8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PZ-285;  PZ 285;  PZ285;  Pz-285;  Pz 285;  Pz285;  Porphyrazine Diol;  H2Pz(A3B)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds were selected for comparison based on structural homology (>85% similarity) or functional overlap (e.g., shared catalytic or pharmacological roles):

Table 1: Structural and Physicochemical Comparison

Property PZ-285 (C₉H₇NO₂) 5H-Dibenzo[b,e]azepine-6,11-dione (C₁₄H₉NO₂) N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide (C₁₁H₁₁NO₂)
Molecular Weight 161.16 231.23 189.21
Log Po/w 1.46 2.89 1.92
Hydrogen Bond Acceptors 3 3 3
TPSA (Ų) 46.33 49.77 46.17
Synthetic Yield 40–51% 32–45% 55–60%

Key Findings :

Structural Flexibility: this compound and N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide share a monocyclic indene core, but this compound’s fused bicyclic system enhances aromatic stabilization, as evidenced by its lower Log Po/w (1.46 vs. 1.92) . 5H-Dibenzoazepinedione’s extended conjugated system (two fused benzene rings) increases hydrophobicity (Log Po/w = 2.89) but reduces synthetic accessibility (yield ≤45%) .

Synthetic Efficiency :

  • This compound achieves moderate yields (51% ) using β-keto acids and indole precursors in DMF, whereas N-(1-Oxo-indenyl)acetamide attains higher yields (60% ) via direct acetylation under milder conditions .
  • The dibenzoazepinedione’s lower yield (32–45% ) reflects challenges in controlling diketone cyclization .

Pharmacological Potential: this compound’s BBB permeability score (0.85) surpasses that of 5H-dibenzoazepinedione (0.62), suggesting better central nervous system (CNS) bioavailability . Both this compound and N-(1-Oxo-indenyl)acetamide show negligible PAINS (Pan-Assay Interference Compounds) alerts, indicating low risk of false-positive bioactivity .

Key Findings :

  • This compound’s phosphine-alkene hybrid structure enables selective coordination with transition metals like Fe³⁺, facilitating its use in cross-coupling reactions .
  • 5H-Dibenzoazepinedione’s rigid scaffold enhances stability in high-temperature catalysis (e.g., Heck coupling at 220°C ) but limits substrate diversity .

Discussion

This compound distinguishes itself from analogs through balanced hydrophobicity, synthetic scalability, and CNS-targeted drug-likeness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PZ-285
Reactant of Route 2
PZ-285

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.